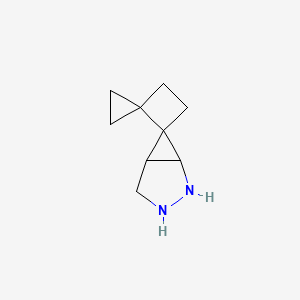![molecular formula C7H8N4 B11921330 Pyrazolo[1,5-a]pyridine-3,4-diamine CAS No. 340961-88-8](/img/structure/B11921330.png)
Pyrazolo[1,5-a]pyridine-3,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo[1,5-a]pyridine-3,4-diamine is a heterocyclic compound that features a fused ring system combining pyrazole and pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazolo[1,5-a]pyridine-3,4-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-aminopyrazole with 2,3-dichloropyridine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrazolo[1,5-a]pyridine-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Pyrazolo[1,5-a]pyridine-3,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor, making it useful in biochemical studies.
Medicine: this compound derivatives have been investigated for their anticancer and antimicrobial properties.
Industry: The compound is used in the development of new materials with unique photophysical properties.
Wirkmechanismus
The mechanism of action of Pyrazolo[1,5-a]pyridine-3,4-diamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[1,5-a]pyrimidine: Shares the pyrazole ring but has a pyrimidine ring instead of a pyridine ring, leading to different chemical properties and applications
Uniqueness: Pyrazolo[1,5-a]pyridine-3,4-diamine is unique due to its specific ring fusion and the presence of two amino groups, which confer distinct reactivity and potential for functionalization compared to its analogs .
Eigenschaften
CAS-Nummer |
340961-88-8 |
|---|---|
Molekularformel |
C7H8N4 |
Molekulargewicht |
148.17 g/mol |
IUPAC-Name |
pyrazolo[1,5-a]pyridine-3,4-diamine |
InChI |
InChI=1S/C7H8N4/c8-5-2-1-3-11-7(5)6(9)4-10-11/h1-4H,8-9H2 |
InChI-Schlüssel |
SGIWQNVAHWTFMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=C(C=N2)N)C(=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-2-azaspiro[4.4]nonan-1-one](/img/structure/B11921247.png)
![4-Methylbenzo[d]isoxazol-3-ol](/img/structure/B11921250.png)



![4-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride](/img/structure/B11921271.png)
![6-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B11921272.png)


![1',2'-Dihydrospiro[cyclopropane-1,3'-pyrrolo[3,2-C]pyridine]](/img/structure/B11921305.png)



![Spiro[4.5]dec-9-EN-7-OL](/img/structure/B11921339.png)
